Product packaging for 15beta-Hydroxytestosterone(Cat. No.:)

15beta-Hydroxytestosterone

Cat. No.: B1503087
M. Wt: 304.4 g/mol
InChI Key: KYGUQDTWUBBBSD-XJBBOAPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15beta-Hydroxytestosterone (15β,17β-dihydroxyandrost-4-en-3-one) is a hydroxylated derivative of testosterone with the molecular formula C19H28O3 and a molecular weight of 304.43 g/mol . This compound is of significant interest in biochemical and endocrine research, particularly as a model hapten for the development of immunoassays . Its chemical synthesis has been achieved using advanced protecting group strategies, specifically employing a (4-methoxyphenyl)methyl group to protect the 15-beta hydroxy group during the synthesis process, followed by final deprotection . While 15α-hydroxytestosterone has been identified as a major bioactive androgen in primitive vertebrates like the sea lamprey ( Petromyzon marinus ), the specific biological role of the 15β-isomer in higher organisms is a subject for further investigation . Researchers utilize this steroid to study androgen metabolism pathways and to produce derivatives like 15-hemisuccinate and 15-hemiglutarate for antibody production . The compound is for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O3 B1503087 15beta-Hydroxytestosterone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,15R,17S)-15,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)16(22)10-15(21)17(13)19/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14+,15-,16+,17-,18+,19-/m1/s1

InChI Key

KYGUQDTWUBBBSD-XJBBOAPUSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H](C[C@@H]4O)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3C(CC4O)O)C

Origin of Product

United States

Biosynthesis and Enzymatic Pathways

Microbial Biotransformation Systems

Microorganisms are powerful biocatalysts for steroid modifications due to their diverse enzymatic machinery. nih.govju.edu.jo Fungi, bacteria, and cyanobacteria have all been identified as capable of hydroxylating testosterone (B1683101) at various positions, including the 15β-position. This capability is of significant interest for the potential biotechnological production of steroid derivatives. nih.gov

Fungi are well-documented for their ability to perform a wide range of steroid transformations, including hydroxylations. researchgate.net Several fungal species have been shown to produce 15β-hydroxytestosterone from testosterone.

Aspergillus fumigatus : Fermentation of testosterone with this fungus has been successfully employed for the preparation of 15β-hydroxytestosterone. nih.gov This biotransformation yields the metabolite, which can be identified and characterized using techniques like NMR, mass spectrometry, and infrared analysis. nih.gov

Rhizopus stolonifer : This fungus is known to catalyze various bioconversion reactions on testosterone, including hydroxylations. researchgate.netnih.gov While its primary reported hydroxylations on testosterone occur at other positions, such as 11α, its metabolic versatility highlights the potential of fungi in steroid modification. researchgate.netnih.gov

Penicillium pinophilum : While studies on Penicillium pinophilum have identified prominent metabolites like 14α-hydroxytestosterone and 11α-hydroxytestosterone, the broad hydroxylating capabilities of fungi suggest the potential for other isomers depending on the specific strain and conditions. researchgate.net

Bacteria and cyanobacteria also possess enzymes capable of specific steroid hydroxylation, offering alternative and sometimes more sustainable production methods.

Bacillus megaterium : This bacterium contains a specific Cytochrome P450 enzyme, CYP106A2, which is known to hydroxylate 3-keto-Δ4-steroids, such as testosterone, primarily at the 15β-position. nih.govnih.gov The expression of CYP106A2 in other host organisms like E. coli has been a key strategy for the preparative scale production of 15β-hydroxytestosterone. nih.govresearchgate.net

Pseudomonas putida : While specific 15β-hydroxylation of testosterone by Pseudomonas putida itself is less documented, components from this bacterium are crucial for steroid biotransformation systems. For instance, the outer membrane protein AlkL from P. putida GPo1 has been used in recombinant E. coli to enhance the uptake of hydrophobic substrates like testosterone, thereby boosting hydroxylation rates by co-expressed P450 enzymes. frontiersin.orgnih.gov

Synechocystis sp. PCC 6803 : This cyanobacterium has been engineered to perform light-driven, selective hydroxylation of testosterone to 15β-hydroxytestosterone. rsc.orgelsevierpure.comup.pt This is achieved by expressing the heterologous CYP450 monooxygenase, CYP110D1, from Nostoc sp. PCC 7120. rsc.org The process is highly sustainable as it uses light energy and water-derived electrons and oxygen from photosynthesis to fuel the reaction. rsc.orgelsevierpure.comup.pt

A hallmark of microbial biotransformation is its high degree of regio- and stereoselectivity, meaning the enzymes can add a hydroxyl group to a specific carbon atom (regioselectivity) and with a specific spatial orientation (stereoselectivity). bohrium.com

Microbial enzymes, particularly P450s, can distinguish between different positions on the steroid nucleus, which is challenging to achieve through conventional chemical synthesis. asm.org For example, CYP106A2 from B. megaterium predominantly targets the 15β-position of testosterone. nih.gov Similarly, engineering Synechocystis sp. with CYP110D1 results in a highly selective conversion to 15β-hydroxytestosterone. rsc.org This specificity prevents the formation of a mixture of unwanted byproducts, simplifying downstream purification processes and increasing the yield of the desired compound. asm.org

Table 1: Microbial Systems for 15β-Hydroxylation of Testosterone

Microorganism Enzyme System Key Findings
Aspergillus fumigatus Endogenous enzymes Fermentation yields 15β-hydroxytestosterone. nih.gov
Bacillus megaterium CYP106A2 Primarily catalyzes 15β-hydroxylation of testosterone. nih.govnih.gov
Synechocystis sp. PCC 6803 (engineered) CYP110D1 (heterologous) Achieves light-driven, sustainable conversion to 15β-hydroxytestosterone. rsc.orgrsc.org

Cytochrome P450 Monooxygenases (CYP450s)

Cytochrome P450 enzymes are a vast superfamily of heme-containing proteins that are central to the metabolism of a wide array of compounds, including steroids. nih.govnih.govnih.gov They are the primary catalysts responsible for the 15β-hydroxylation of testosterone in both microbial and mammalian systems. These enzymes utilize a complex catalytic cycle to activate molecular oxygen, inserting one oxygen atom into the substrate while the other is reduced to water. nih.govyoutube.com

Several specific CYP450 isoforms from bacteria and humans have been identified to catalyze the 15β-hydroxylation of testosterone.

CYP106A2 : This bacterial P450 from Bacillus megaterium is a well-characterized 15β-hydroxylase. nih.gov It efficiently converts steroids like progesterone (B1679170) and testosterone into their 15β-hydroxylated derivatives. nih.gov Its high selectivity makes it a valuable tool for biotechnological applications. nih.govnih.gov

CYP110D1 : Originally from the cyanobacterium Nostoc sp. PCC 7120, this enzyme has been expressed in Synechocystis sp. PCC 6803 to create a whole-cell biocatalyst for the production of 15β-hydroxytestosterone from testosterone. rsc.org

CYP3A4 : This is one of the most abundant and important drug-metabolizing enzymes in the human liver. researchgate.net While its primary metabolic action on testosterone is 6β-hydroxylation, it also produces 15β-hydroxytestosterone as a metabolite. nih.govresearchgate.net Studies with human liver microsomes and cDNA-expressed CYP3A4 confirm its role in forming this product, although at lower rates compared to 6β-hydroxytestosterone. nih.gov

Table 2: Key CYP450 Isoforms in 15β-Hydroxylation of Testosterone

CYP Isoform Source Primary Hydroxylation Position(s) Role in 15β-Hydroxylation
CYP106A2 Bacillus megaterium 15β Primary and highly selective catalyst. nih.govnih.gov
CYP110D1 Nostoc sp. PCC 7120 15β Selective catalyst used in engineered cyanobacteria. rsc.org
CYP3A4 Human Liver Produces 15β-hydroxytestosterone as a metabolite. nih.gov
CYP2C9 Human Liver Various Minor contributor to overall testosterone oxidation. drugbank.comresearchgate.net
CYP2C19 Human Liver Various Minor contributor to overall testosterone oxidation. drugbank.comnih.gov

The catalytic mechanism of CYP450s involves a multi-step cycle. nih.govmdpi.com The process begins with the substrate (testosterone) binding to the enzyme's active site. The heme iron is then reduced, allowing molecular oxygen to bind. A second reduction and protonation lead to the cleavage of the O-O bond, forming water and a highly reactive ferryl-oxo intermediate (Compound I). researchgate.net This powerful oxidizing species abstracts a hydrogen atom from the C-15 position of testosterone, followed by a "rebound" of the hydroxyl group to the resulting carbon radical, completing the hydroxylation. nih.govmdpi.com

The remarkable regio- and stereoselectivity for the 15β-position is dictated by the specific three-dimensional structure of the enzyme's active site. up.pt The precise orientation of the testosterone molecule within the active site is crucial. Amino acid residues lining the active site pocket interact with the steroid, holding it in a specific position that exposes the 15β-hydrogen to the reactive ferryl-oxo species. mdpi.com For example, in CYP109B1, which also hydroxylates testosterone at the 15β position, computational analysis has helped reveal the key amino acid residues that position the substrate for this specific reaction. mdpi.comnih.gov Subtle changes in these residues, through natural variation or protein engineering, can alter this positioning and shift the hydroxylation to different sites on the steroid molecule. mdpi.com

Enzyme Kinetics and Substrate Specificity in In Vitro Systems

The enzymatic production of 15-beta-Hydroxytestosterone is governed by the principles of enzyme kinetics, which describe the rate of the reaction and the affinity of the enzyme for its substrate. In vitro studies using various enzyme systems have elucidated the kinetic parameters and substrate preferences for 15-beta-hydroxylation.

Cytochrome P450 enzymes, particularly from the CYP106A family, have been identified as key catalysts in the 15-beta-hydroxylation of a range of steroidal compounds. For example, CYP106A2 from Bacillus megaterium hydroxylates numerous 3-oxo-Δ4-steroids, including progesterone, corticosterone, and testosterone, primarily at the 15-beta-position. nih.govnih.gov While 15-beta-hydroxylation is the main reaction, side reactions at other positions have been observed, indicating a degree of substrate promiscuity. nih.gov

Studies on hepatic 15-hydroxylase in female rats have shown that the enzyme exclusively targets the 15-beta position. nih.gov The substrate specificity is influenced by the steroid's structure; 5-alpha-reduced steroids and 11-beta-hydroxylated steroids were found to be better substrates for this enzyme. nih.gov Specifically, 5-alpha-dihydrocorticosterone and 3-alpha, 5-alpha-tetrahydrocorticosterone were identified as optimal substrates for 15-beta-hydroxylase. nih.gov

In bovine liver microsomes, the hydroxylation of testosterone is primarily carried out by CYP3A, with kinetic studies revealing a monophasic pattern for 6-beta, 16-beta, and 2-beta-hydroxylation. nih.gov While this study did not focus on 15-beta-hydroxylation, it highlights the role of specific CYP families in testosterone metabolism.

Table 1: Enzyme Systems Involved in 15-beta-Hydroxylation

Enzyme/System Organism/Source Substrate(s) Major Product(s)
CYP106A2 Bacillus megaterium Progesterone, Testosterone, Cortisol, 11-Deoxycorticosterone 15-beta-Hydroxy derivatives
Hepatic 15-hydroxylase Female Rat Liver C21O2 and C21O3 steroids 15-beta-Hydroxylated metabolites
BaCYP106A6 Bacillus sp. Progesterone, Androstenedione (B190577) 15-beta-Hydroxyprogesterone, 15-beta-Hydroxyandrostenedione
CYP109B1 Bacillus subtilis (reconstituted with redox partners) Testosterone and derivatives 15-beta-Hydroxylated steroids

Directed Evolution and Enzyme Engineering for Enhanced Selectivity and Activity

The natural catalytic activity and selectivity of enzymes can be improved through protein engineering techniques like directed evolution. nih.gov This approach has been successfully applied to cytochrome P450 enzymes to enhance the production of specific hydroxylated steroids. nih.govportlandpress.com

Directed evolution involves creating libraries of mutant enzymes and screening them for desired properties, such as increased activity or altered regioselectivity. acs.org For instance, a mutation (T248V) in the P450 106A2 enzyme was shown to improve the product specificity for 15-beta-hydroxylation of testosterone, increasing the ratio of 15-beta- to 16-beta-hydroxylation from 4.2:1 to 12.9:1. portlandpress.com

The self-sufficient cytochrome P450 BM3 from Bacillus megaterium is a frequent target for engineering due to its high catalytic activity. researchgate.net By creating variants of P450 BM3, researchers have achieved exceptionally high rates of testosterone hydroxylation. nih.govresearchgate.net However, the instability of these engineered enzymes remains a challenge for their application in industrial-scale bioprocesses. nih.govresearchgate.net

The goal of these engineering efforts is to transform promiscuous, generalist enzymes into highly specialized catalysts that can produce a single, desired product with high efficiency. nih.govportlandpress.com This is particularly valuable for the synthesis of complex molecules like hydroxylated steroids, which can be difficult to produce through traditional chemical methods. acs.org

Metabolic Pathways in Non-Human Biological Systems

15-beta-Hydroxytestosterone and its isomers are found as natural metabolites in various animal species, indicating the presence of endogenous enzymatic pathways for their synthesis.

Occurrence as a Metabolite in Animal Models (e.g., Sea Lamprey, Rat Brain Microsomes)

In the sea lamprey (Petromyzon marinus), a primitive vertebrate, the testes can synthesize 15-alpha-hydroxytestosterone from testosterone in significant amounts. nih.gov This steroid has also been detected in the blood plasma of sea lampreys, with concentrations varying depending on the reproductive stage of the animal. nih.govnih.gov While this is the alpha-isomer, it points to the significance of 15-hydroxylation in this species. Gonadal tissues from early life stages of the sea lamprey also show the ability to produce 15-alpha-hydroxylated steroids from various precursors. researchgate.net

In mammalian systems, the brain is a site of steroid metabolism. Studies using rat brain microsomes have demonstrated the conversion of testosterone to several hydroxylated metabolites, including 15-beta-hydroxytestosterone. nih.gov This metabolism is catalyzed by cytochrome P450 enzymes present in the brain. nih.govnih.gov

Comparative Metabolic Studies of Steroids Across Organisms

The metabolic pathways of steroids, including testosterone, can vary significantly across different species. Comparative studies reveal diverse patterns of steroid biotransformation.

For example, a study on androgen metabolism in three invertebrate species—the gastropod Marisa cornuarietis, the amphipod Hyalella azteca, and the echinoderm Paracentrotus lividus—demonstrated the presence of enzymes that metabolize androstenedione and testosterone. nih.gov While this particular study focused on 5-alpha-reductase and 17-beta/3-beta-hydroxysteroid dehydrogenase activities, it highlights the widespread existence of steroid-metabolizing enzymes in invertebrates and the differences in their primary metabolic pathways. nih.gov

In mammals, species-specific differences in steroid metabolism are also evident. For instance, the prostatic 5-alpha-reductase enzyme, which converts testosterone to 5-alpha-dihydrotestosterone, shows significant differences in pH optima and inhibitor sensitivities between rats, dogs, and humans. nih.gov Similarly, comparative studies of androgen production and metabolism between Caucasian and Chinese men suggest that environmental and dietary factors can influence testosterone levels and metabolism. oup.com

These comparative analyses underscore the diversity of steroid metabolic pathways across the animal kingdom, which is a reflection of the evolutionary adaptation of enzymatic systems to fulfill specific physiological roles in different organisms.

Chemical Synthesis Methodologies for Academic Research Standards

Development of Stereoselective Chemical Synthesis Routes for 15β-Hydroxytestosterone

The chemical synthesis of 15β-hydroxytestosterone is a multi-step process that necessitates careful selection of protecting groups to ensure the stereoselective introduction of the hydroxyl group at the C15β position. A key challenge in steroid chemistry is achieving high regio- and stereoselectivity due to the presence of multiple reactive C-H bonds. researchgate.net

A notable stereoselective chemical synthesis route was developed by Černý, Fajkoš, and Pouzar in 1996. nih.gov This method begins with 3β-hydroxyandrosta-5,15-dien-17-one and employs a (4-methoxyphenyl)methyl (MPM) group to protect the 15β-hydroxyl function. The process involves a series of protection, reduction, oxidation, and deprotection steps to yield the final product. nih.gov

The key steps in this synthesis are outlined below:

Introduction of the 15β-ether group : The starting material, 3β-hydroxyandrosta-5,15-dien-17-one, reacts with 4-methoxybenzyl alcohol to introduce the MPM ether at the 15β-position. nih.gov

Protection and Reduction : The C3 hydroxyl is acetylated, and the C17 ketone is reduced using borohydride. The resulting C17 hydroxyl group is then protected with an organosilyl group (e.g., dimethylthexylsilyl). This creates an orthogonally protected intermediate. nih.gov

Oppenauer Oxidation : After deacetylation of the C3 hydroxyl group, an Oppenauer oxidation is performed to form the characteristic Δ⁴-3-keto structure of the testosterone (B1683101) A-ring. nih.gov

Deprotection : The MPM group at C15 is selectively removed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The final step involves the acidic removal of the silyl (B83357) protecting group at C17 to yield 15β-hydroxytestosterone. nih.gov

This route demonstrates a classic approach to steroid synthesis, relying on a sequence of well-established reactions to build complexity and control stereochemistry. The choice of protecting groups is critical to the success of the synthesis, allowing for the selective modification of different positions on the steroid nucleus.

Key Intermediates in the Chemical Synthesis of 15β-Hydroxytestosterone
Intermediate CompoundKey Structural FeaturesPurpose in Synthesis Pathway
15β-[(4-methoxyphenyl)methoxy]-17-oxoandrost-5-en-3β-yl acetateMPM ether at C15β, Acetate at C3β, Ketone at C17Initial protection of the 15β-hydroxyl and 3β-hydroxyl groups. nih.gov
17β-(dimethylthexylsiloxy)-15β-[(4-methoxyphenyl)methoxy]androst-5-en-3β-yl acetateOrthogonally protected intermediate with silyl ether at C17β.Allows for selective deprotection and modification of different hydroxyl groups. nih.gov
17β-(dimethylthexylsiloxy)-15β-hydroxyandrost-4-en-3-oneΔ⁴-3-keto group, free hydroxyl at C15β, protected hydroxyl at C17β.Immediate precursor before final deprotection. nih.gov

Synthesis of Derivatives and Labeled Analogues for Biochemical and Analytical Research

The synthesis of derivatives and labeled analogues of 15β-hydroxytestosterone is crucial for developing research tools, such as immunoassays and mass spectrometry standards. The same chemical synthesis pathways used to produce the parent compound can be adapted to create these specialized molecules.

For instance, the synthetic route developed by Černý et al. was utilized to prepare haptens for immunoassay studies. nih.gov Starting from the intermediate 17β-(dimethylisopropylsiloxy)-15β-hydroxyandrost-4-en-3-one, the free 15β-hydroxyl group was reacted with succinic or glutaric anhydride. This reaction forms 15-hemisuccinate and 15-hemiglutarate derivatives, which can then be conjugated to proteins to generate antigens for antibody production. nih.gov

The synthesis of isotopically labeled analogues is essential for quantitative analysis by mass spectrometry, serving as internal standards. While a specific synthesis for labeled 15β-hydroxytestosterone is not detailed in the available literature, methodologies developed for other hydroxylated testosterone isomers can be applied. For example, the synthesis of stable isotope-labeled 6β-hydroxytestosterone has been achieved through a multi-step process involving the introduction of deuterium (B1214612) and ¹³C atoms into the steroid backbone. sigmaaldrich.com A similar strategy could theoretically be adapted for 15β-hydroxytestosterone, using labeled precursors in a synthetic route like the one described above.

Comparison with Biocatalytic Synthesis Approaches

Biocatalytic methods, primarily using microbial cytochrome P450 (CYP) enzymes, present a significant alternative to chemical synthesis for producing hydroxylated steroids. researchgate.net These enzymatic approaches often offer high regio- and stereoselectivity in a single step, which contrasts sharply with the multi-step nature of chemical synthesis.

Microorganisms and their isolated enzymes can hydroxylate testosterone at various positions. Specifically, certain bacterial P450 enzymes have been identified that catalyze 15β-hydroxylation. asm.org For example, CYP109B1 has been reported to have excellent activity and selectivity for the 15β-hydroxylation of testosterone derivatives. asm.org Engineered variants of the P450 BM3 monooxygenase have also been developed to selectively produce 2β- and 15β-hydroxytestosterone. researchgate.net

The table below provides a comparison of the key features of chemical and biocatalytic synthesis approaches for 15β-hydroxytestosterone.

Comparison of Chemical and Biocatalytic Synthesis of 15β-Hydroxytestosterone
FeatureChemical SynthesisBiocatalytic Synthesis
StereoselectivityAchieved through multi-step sequences involving protecting groups and stereocontrolled reactions. Can be challenging. nih.govOften inherently high due to the specific three-dimensional structure of the enzyme's active site. researchgate.netnih.gov
Number of StepsTypically requires multiple steps (protection, functionalization, deprotection), leading to lower overall yields. nih.govOften a single transformation step from the steroid precursor (e.g., testosterone). asm.org
Reaction ConditionsMay involve harsh reagents, high temperatures, and non-aqueous solvents. researchgate.netMild, aqueous conditions (physiological pH and temperature). researchgate.net
Substrate ScopeVersatile; can be adapted for a wide range of steroid precursors and for the synthesis of derivatives. nih.govCan be limited by the enzyme's substrate specificity, though enzyme engineering can broaden the scope. nih.gov
Key ChallengesLow overall yield, waste generation, and difficulty in achieving perfect selectivity. researchgate.netEnzyme stability, cofactor dependency, low conversion rates, and potential product inhibition. researchgate.net

Advanced Analytical Techniques for Characterization and Quantification in Research

Chromatographic Separations

Chromatography is fundamental to isolating 15β-hydroxytestosterone from biological matrices or reaction mixtures, which often contain the parent compound, testosterone (B1683101), and other isomeric metabolites. The choice between liquid and gas chromatography depends on the sample's nature and the research objective.

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and profiling of testosterone metabolites. researchgate.nettransharmreduction.org In metabolic studies, HPLC is employed to separate various hydroxylated isomers of testosterone, including 15β-hydroxytestosterone, from the parent steroid and other related compounds. researchgate.net Reverse-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common configuration.

A gradient elution is typically required to achieve adequate separation of the structurally similar metabolites. nih.gov This involves gradually changing the composition of the mobile phase, often a mixture of water with organic solvents like methanol (B129727) or acetonitrile (B52724), over the course of the analysis. nih.govutm.my This technique allows for the elution of a wide range of compounds with varying polarities within a single run. For instance, a method developed for separating eight testosterone metabolites used a gradient of a tetrahydrofuran-acetonitrile-water mixture, achieving separation in under 15 minutes. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the α,β-unsaturated ketone structure in the A-ring of testosterone and its metabolites provides a strong chromophore. researchgate.net

The following table summarizes typical conditions used in HPLC methods for separating testosterone metabolites.

ParameterTypical Value/ConditionSource(s)
Column Reverse-Phase C18 (e.g., Hypersil BDS C18) nih.gov
Mobile Phase Gradient of Water and organic solvents (Methanol, Acetonitrile) nih.govutm.my
Flow Rate 0.7 - 1.25 mL/min nih.govutm.my
Detection UV Spectroscopy (e.g., at 242 nm) researchgate.netutm.my
Analysis Time 15 - 40 minutes nih.govutm.my

Gas Chromatography (GC) for Product Identification and Purity Assessment

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the identification and purity assessment of steroid metabolites. nih.govrestek.com Due to the low volatility of steroids like 15β-hydroxytestosterone, derivatization is a critical prerequisite for GC analysis. nih.govresearchgate.net This process involves chemically modifying the molecule to increase its volatility and thermal stability. researchgate.net Common derivatization techniques include converting hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers and ketone groups to oximes. nih.govresearchgate.net

Once derivatized, the sample is introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. restek.com The retention time—the time it takes for the compound to travel through the column—is a characteristic property used for identification. nih.gov In early studies of testosterone metabolism, various hydroxylated metabolites, including 15β-hydroxytestosterone, were successfully identified based on their GC retention times on different stationary phases. nih.gov GC is highly effective for separating complex mixtures of isomers, and its high resolution makes it an excellent method for assessing the purity of a synthesized or isolated standard of 15β-hydroxytestosterone. researchgate.net

Spectrometric and Spectroscopic Identification

While chromatography separates the components of a mixture, spectrometry and spectroscopy provide the detailed structural information needed for definitive identification.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of steroids. It measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound. When coupled with chromatographic techniques like GC-MS or LC-MS, it allows for the identification of individual separated compounds. nih.govnist.gov The identification of 15β-hydroxytestosterone in metabolic mixtures has been confirmed through its mass spectrum. nih.gov

In tandem mass spectrometry (MS/MS), a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. This fragmentation pattern provides a structural fingerprint that is highly specific to the molecule. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a compound, further confirming its identity.

The table below shows predicted MS/MS fragmentation data for 15β-hydroxytestosterone, which can be used to develop specific detection methods.

AdductCollision EnergyPredicted m/z of Fragment IonsSource(s)
[M+H]+ 10V287.20, 269.19, 147.11, 109.07 drugbank.com
[M+H]+ 20V269.19, 227.14, 147.11, 135.12, 109.07 drugbank.com
[M+H]+ 40V109.07, 135.12, 97.06, 121.06, 147.11 drugbank.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural assignment of organic molecules, including steroids. rsc.orgmdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. nih.gov Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the complete molecular structure by showing correlations between neighboring atoms. rsc.orguzh.ch

While a complete, assigned NMR spectrum for 15β-hydroxytestosterone is not widely published, its structure can be confirmed by comparing its spectrum to that of the well-characterized parent compound, testosterone. researchgate.net The introduction of a hydroxyl group at the 15β position causes predictable changes (substituent effects) in the chemical shifts of nearby protons and carbons, particularly those at C14, C15, C16, and C17. The ¹H signal for the proton at C15 would appear as a multiplet, and its chemical shift would be indicative of a proton attached to a carbon bearing a hydroxyl group.

The following table presents the known ¹H and ¹³C NMR chemical shifts for testosterone, which serve as a reference for interpreting the spectrum of 15β-hydroxytestosterone.

AtomTestosterone ¹³C Shift (ppm)Testosterone ¹H Shift (ppm)Expected Shift Change with 15β-OH
C3 199.5-Minor
C4 123.85.72Minor
C5 171.0-Minor
C14 50.61.05Downfield
C15 23.41.73, 1.45Significant Downfield (to ~70-80 ppm)
C16 30.52.07, 1.57Downfield
C17 81.53.66Downfield
C18 11.00.79Minor
C19 17.41.18Minor

Data for Testosterone sourced from established literature. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for compound characterization.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. mdpi.com For 15β-hydroxytestosterone, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) groups, the ketone (C=O) group, and the carbon-carbon double bond (C=C). Key expected vibrational frequencies include a broad absorption around 3200-3600 cm⁻¹ for the O-H stretch, a strong absorption around 1660-1700 cm⁻¹ for the C=O stretch of the α,β-unsaturated ketone, and another band around 1600-1620 cm⁻¹ for the C=C stretch. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems within a molecule. The α,β-unsaturated ketone in the A-ring of 15β-hydroxytestosterone constitutes a chromophore that absorbs UV light. Similar to testosterone, 15β-hydroxytestosterone is expected to exhibit a strong absorption maximum (λmax) around 240-242 nm. researchgate.net The presence of an additional, non-conjugated hydroxyl group at the 15β-position does not significantly alter this primary chromophore, so the UV-Vis spectrum would be very similar to that of the parent testosterone. nist.gov

Optimization of Detection Methods for In Vitro and Biological Sample Analysis

The accurate characterization and quantification of 15β-hydroxytestosterone in research settings depend on highly optimized analytical methods. The development of these methods is crucial for understanding its formation in both engineered in vitro systems and complex biological matrices. Optimization strategies typically focus on sample preparation, chromatographic separation, and detector sensitivity, drawing upon established principles for steroid analysis while addressing the specific challenges posed by the analyte and the sample matrix.

Optimization for In Vitro Systems

In the context of in vitro studies, such as those employing whole-cell biocatalysts for steroid hydroxylation, method optimization is critical for monitoring reaction kinetics and final product titers. nih.gov Research has identified specific challenges in these systems, including the poor aqueous solubility of the substrate, testosterone, and significant product inhibition caused by the accumulation of 15β-hydroxytestosterone. nih.gov

The solubility difference between the substrate and the product is a key factor influencing the biotransformation process. nih.gov As shown in the table below, 15β-hydroxytestosterone is significantly more soluble in aqueous buffer than testosterone.

CompoundAqueous Solubility (μM)
Testosterone66
15β-Hydroxytestosterone565
Data sourced from studies on biotransformation buffer systems. nih.gov

This increased solubility and availability of 15β-hydroxytestosterone can lead to inhibitory effects on the catalytic performance of the biocatalyst. nih.govresearchgate.net To overcome this limitation and improve analytical outcomes, a key optimization strategy is the implementation of in situ product removal (ISPR). nih.gov This can be achieved by introducing a second organic phase or solid resins, such as Sepabeads SP207, which have demonstrated high extraction efficiency for 15β-hydroxytestosterone. nih.gov By continuously removing the product from the reaction medium, ISPR prevents feedback inhibition, stabilizes hydroxylation rates, and allows for more accurate kinetic analysis and quantification of the total yield. nih.gov

Optimization for Biological Sample Analysis

For the analysis of 15β-hydroxytestosterone in biological samples like urine or plasma, methods are adapted from well-established protocols for other testosterone metabolites. nih.govnih.govnih.gov Optimization involves multiple stages, from sample extraction to final detection.

Sample Preparation: A critical first step is the efficient extraction of the analyte from the complex biological matrix. For urinary analysis, this often requires an initial hydrolysis step, typically using β-glucuronidase enzymes, to cleave glucuronide conjugates and release the free steroid. nih.govnih.gov Following hydrolysis, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is employed to clean the sample and concentrate the analytes, removing interfering substances. nih.govresearchgate.net

Chromatographic and Detection Methods: Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for steroid analysis, each requiring specific optimization.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for steroid profiling. nih.gov A crucial optimization step for GC-MS analysis of steroids is derivatization, which is necessary to increase their volatility and thermal stability. nih.govrestek.com This is commonly achieved by reacting the analytes with agents like methoxylamine HCl and trimethylsilyl imidazole. restek.com The optimization of GC parameters, including the injector temperature, column type, and oven temperature program, is essential for achieving good peak shape and resolution for accurate quantification. restek.comunb.br

GC-MS ParameterTypical Optimized Condition for Steroid Analysis
Derivatization Agents Methoxylamine HCl, Trimethylsilyl Imidazole
Column Type HP5-MS or Rxi-1ms (low-bleed dimethylpolysiloxane)
Injector Temperature ~280 °C
Oven Program Initial temperature ~200 °C, ramping to ~300 °C
MS Detection Mode Selected Ion Monitoring (SIM)
Table compiled from general methodologies for GC-MS steroid analysis. restek.comunb.br

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for its high sensitivity and specificity, offering the advantage of analyzing steroids without the need for derivatization. nih.govnih.govthermofisher.cn Method optimization focuses on chromatographic separation and mass spectrometric detection. Baseline separation from isobaric compounds is achieved by optimizing the analytical column (commonly a C18 column), mobile phase composition (e.g., gradients of methanol or acetonitrile in water), and the use of additives like formic acid to enhance ionization. nih.govgoogle.comwaters.com For detection, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov

LC-MS/MS ParameterTypical Optimized Condition for Steroid Analysis
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)
Analytical Column C18 reversed-phase column
Mobile Phase Gradient elution with Water/Methanol or Water/Acetonitrile containing 0.1% Formic Acid
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
MS Detection Mode Multiple Reaction Monitoring (MRM)
Table compiled from general methodologies for LC-MS/MS steroid analysis. nih.govthermofisher.cngoogle.comnih.gov

The development of these highly sensitive LC-MS/MS methods allows for limits of quantification (LOQ) in the low nanomolar (nM) or picogram per milliliter (pg/mL) range, making them suitable for detecting the low concentrations of metabolites often found in biological samples. nih.govthermofisher.cn

Molecular Interactions and Biochemical Studies Non Clinical Focus

Receptor Binding Assays in Model Organisms and Recombinant Systems

The interaction between a steroid and its cognate receptor is the initiating step for its biological activity. For androgens, this involves binding to the androgen receptor (AR), a member of the nuclear receptor superfamily. kenyon.edu The affinity of a compound for the AR is a key determinant of its potential androgenicity and is commonly evaluated using receptor binding assays. These assays often utilize recombinant AR protein, which avoids the use of live animals and allows for high-throughput screening in formats like 96-well plates. nih.goveuropa.eu

A common methodology involves a competitive binding format where a radiolabeled androgen, such as [3H]methyltrienolone (MT), is used. nih.gov Test compounds are added in increasing concentrations to compete with the radioligand for binding to the recombinant AR. The concentration at which a test compound displaces 50% of the radioligand is known as the IC50 value, which is indicative of its binding affinity. nih.gov Such assays, using the ligand-binding domain (LBD) of the rat AR (which is homologous to the human AR-LBD), have been shown to reliably rank compounds with strong, weak, or marginal affinity for the AR. nih.gov

Investigations of Androgenic Activity in Isolated Cell Lines or In Vitro Models

Following receptor binding, an androgen's biological activity is assessed through in vitro assays that measure the functional consequences of AR activation. These assays typically use engineered cell lines that contain the AR and a reporter gene system. Upon activation by an androgen, the AR complex translocates to the nucleus, binds to androgen response elements (AREs) on the DNA, and drives the transcription of the reporter gene. nih.gov The resulting signal, often luminescence from a luciferase enzyme, is proportional to the androgenic activity of the compound being tested. nih.gov

These in vitro bioassays can determine the potency of a compound and can distinguish between agonists (which activate the receptor) and antagonists (which block it). nih.gov The sensitivity of these assays can be very high, with some capable of detecting testosterone (B1683101) concentrations in the low nanomolar range. nih.gov

Studies on various androgens in different cell models have demonstrated direct biological effects. For example, androgens like dihydrotestosterone (B1667394) (DHT) have been shown to directly stimulate the proliferation of isolated osteoblastic (bone) cells in serum-free cultures. nih.gov This mitogenic effect was dose-dependent and could be inhibited by antiandrogens, confirming it was mediated through the androgen receptor. nih.gov In addition to proliferation, androgens were also observed to increase the percentage of cells positive for alkaline phosphatase, a marker of osteoblastic differentiation. nih.gov While these models provide a framework for assessing androgenic activity, specific studies measuring the androgenic potency of 15β-Hydroxytestosterone in such isolated cell lines were not identified in the reviewed literature.

Enzymatic Inhibition and Activation Studies in Defined Biochemical Systems

The interaction of steroids with enzymes is critical for their synthesis and metabolism. 15β-Hydroxytestosterone has been identified as a significant product and an inhibitor in specific enzymatic systems. In studies using Escherichia coli-based whole-cell biocatalysts, engineered variants of Cytochrome P450 monooxygenase (CYP450 BM3) were used to catalyze the regioselective hydroxylation of testosterone. nih.govnih.gov This system efficiently converted testosterone primarily into 15β-Hydroxytestosterone. nih.gov

A relevant biochemical property investigated in these studies was the compound's solubility. It was found that 15β-Hydroxytestosterone has a significantly higher solubility in the biotransformation buffer compared to testosterone, which may increase its availability to the biocatalyst and contribute to its inhibitory effects. nih.gov

Compound Reference Table

Biocatalysis and Bioprocess Engineering for Academic Production

Whole-Cell Biocatalysis Optimization

Whole-cell biocatalysis is a favored approach for complex reactions like steroid hydroxylation because it provides a suitable environment for the responsible enzymes, often cytochrome P450 monooxygenases (CYP450s), and can intrinsically handle the regeneration of necessary cofactors.

The design of efficient whole-cell biocatalysts is a cornerstone of 15β-hydroxytestosterone production. A primary strategy involves the heterologous expression of specific CYP450 enzymes in robust and easily manipulated host organisms like Escherichia coli.

Researchers have successfully engineered E. coli to produce 15β-hydroxytestosterone by introducing highly active variants of CYP450 BM3. nih.govnih.gov To enhance the uptake of the hydrophobic substrate, testosterone (B1683101), the co-expression of the outer membrane protein AlkL has proven effective. nih.govnih.gov One such engineered strain, E. coli BL21-Gold(DE3) carrying the genetic construct pETM11-ksa14m-alkL, which includes the BM3 variant KSA14m and AlkL, has demonstrated exceptionally high testosterone hydroxylation rates. nih.govnih.gov This system primarily yields 15β-hydroxytestosterone, accounting for approximately 85% of the product. nih.gov

The genetic stability of the production strain is crucial for consistent performance. Strategies to ensure this include the chromosomal integration of the necessary genes, which can prevent plasmid loss that often occurs during prolonged cultivation and production phases. nih.govplos.org The use of specific genetic constructs and expression systems, such as the pETM11 vector, has been identified as a comparatively efficient option for maintaining activity. nih.govresearchgate.net

Table 1: Engineered Host Organisms for 15β-Hydroxytestosterone Production
Host OrganismKey Genetic ModificationsPrimary ProductReference
Escherichia coli BL21-Gold(DE3)Expression of CYP450 BM3 variant (KSA14m) and outer membrane protein (AlkL)15β-Hydroxytestosterone (main product) and 2β-Hydroxytestosterone nih.govnih.gov
Synechocystis sp. PCC 6803Expression of heterologous CYP450 monooxygenase (CYP110D1)15β-Hydroxytestosterone elsevierpure.comrsc.org

Optimizing the conditions of the bioreaction is critical for maximizing the yield and productivity of 15β-hydroxytestosterone. Key parameters include cell density, aeration, substrate concentration, pH, and temperature.

For cyanobacterial systems, reaction conditions such as cell density, aeration, and light intensity have been optimized to achieve maximum specific activity. elsevierpure.comup.pt In a study using Synechocystis sp. PCC 6803, reactions were typically performed at 30°C with a light intensity of 150 µmol photons s⁻¹ m⁻². researchgate.net

Table 2: Key Bioreaction Parameters and Challenges
Parameter / ChallengeObservation / FindingImpact on ProcessReference
Substrate Solubility (Testosterone)Very low aqueous solubility (66 μM in buffer)Limits substrate availability to the biocatalyst nih.govresearchgate.net
Product Inhibition (15β-Hydroxytestosterone)Activity reduces by 25.1 ± 1.8 U gCDW-1 per mM of productCompromises whole-cell activities and overall productivity nih.gov
Product Solubility (15β-Hydroxytestosterone)8.6 times higher than testosterone (565 μM in buffer)Increases availability for potential inhibitory effects nih.govresearchgate.net
TemperatureOptimal temperature for Synechocystis system is 30°CAffects enzyme activity and cell viability researchgate.net

Process Development for Research-Scale Production

Developing a robust process for research-scale production involves addressing challenges related to substrate delivery, product removal, and the long-term stability of the biocatalyst.

The poor aqueous solubility of testosterone is a significant bottleneck, limiting its availability to the biocatalyst. nih.gov While co-solvents like DMSO can be used, they may also have inhibitory effects on the cells. nih.gov

A more advanced and promising strategy to overcome both substrate limitation and product inhibition is in situ product removal (ISPR). nih.govnih.gov ISPR involves the continuous removal of the product from the reaction medium as it is formed. This strategy not only alleviates product inhibition but can also help pull the reaction equilibrium towards product formation. nih.gov Several ISPR techniques have been proposed, including the use of a second organic phase to act as a substrate reservoir and a product sink. nih.gov Another effective method is the application of solid resins. For 15β-hydroxytestosterone, the resin Sepabeads SP207 has been shown to have high extraction efficiency, making it a promising candidate for future ISPR and downstream processing efforts. nih.gov

Various strategies have been explored to counteract this instability. One approach is the use of growing cells instead of resting (non-growing) cells. Growing cells can continuously re-synthesize enzymes and cofactors, which could potentially counter enzyme inactivation. nih.gov However, in the case of the highly active KSA14m-AlkL system, using growing cells did not lead to higher productivity, possibly due to competition for resources between enzyme synthesis and the metabolic demands of the reaction. nih.gov

Other attempts to stabilize the biocatalyst have included modifying the cultivation media, expression systems, and inducer concentrations, though these have not led to significant improvements in stability for certain highly active systems. nih.gov This suggests an inherent instability in some engineered enzymes that may require protein engineering approaches, such as increasing structural rigidity within the active site, to resolve. nih.govnih.gov

Novel Biocatalytic Approaches (e.g., Light-Driven Hydroxylation with Cyanobacteria)

Novel approaches are being developed to create more sustainable and efficient biocatalytic systems. A prime example is the use of photoautotrophic microorganisms like cyanobacteria for light-driven steroid hydroxylation. elsevierpure.comrsc.org

Researchers have engineered the unicellular cyanobacterium Synechocystis sp. PCC 6803 to express the heterologous CYP450 monooxygenase, CYP110D1, enabling the selective hydroxylation of testosterone to 15β-hydroxytestosterone. elsevierpure.comup.pt This innovative system uses light energy to drive photosynthesis, which in turn provides the necessary electrons and O₂ to fuel the CYP450-catalyzed reaction. elsevierpure.comrsc.orgrsc.org

This light-driven approach offers significant advantages over heterotrophic systems like E. coli. It eliminates the need for a sacrificial electron donor, such as glucose, and the associated expression of electron transfer partner proteins. rsc.orgup.pt The engineered Synechocystis system achieved a maximum specific activity of 1 U gCDW⁻¹, which is approximately twofold higher than that achieved with a comparable engineered E. coli system. rsc.orgup.pt Furthermore, this photosynthetic biocatalysis boasts a high atom economy (94%), highlighting its potential as a more efficient and environmentally friendly method for producing 15β-hydroxytestosterone. rsc.org

Future Directions and Emerging Research Avenues

Exploration of Untapped Enzymatic Sources for Novel Hydroxylation Pathways

The quest for novel biocatalysts with superior activity, selectivity, and stability for 15β-hydroxylation of testosterone (B1683101) is a primary driver of innovation in this field. While several microorganisms have been identified as capable of this biotransformation, a vast reservoir of enzymatic diversity remains unexplored in nature. Future research will focus on tapping into diverse microbial ecosystems to identify novel enzymes with unique and advantageous properties.

Microorganisms from underexplored habitats, such as marine environments, extreme ecosystems (e.g., thermophiles, psychrophiles, halophiles), and insect-associated microbial communities, represent a promising frontier for discovering novel cytochrome P450 (CYP) monooxygenases and other hydroxylating enzymes. nih.gov These organisms have evolved unique metabolic capabilities to thrive in their specific niches, which may include novel steroid-modifying enzymes with high regio- and stereoselectivity.

For instance, bacterial species from genera such as Bacillus, Streptomyces, and Nocardia have already been shown to possess enzymes capable of testosterone hydroxylation. nih.govasm.orgnih.gov Specifically, CYP106A2 from Bacillus megaterium and CYP109B1 have demonstrated activity towards the 15β-position of steroids. asm.orgresearchgate.net Fungi, including species of Aspergillus and the zygomycetous fungus Thamnidium elegans, also represent a rich source of P450s with diverse catalytic functions that could be harnessed for 15β-hydroxytestosterone production. nih.gov

The exploration of these untapped sources will be accelerated by advanced screening techniques, including metagenomic approaches that allow for the cloning and expression of genes from unculturable microorganisms. Function-based screening of metagenomic libraries can directly identify clones with the desired hydroxylating activity, bypassing the need for microbial cultivation.

Table 1: Examples of Microbial Sources for Steroid Hydroxylation

Microbial GenusEnzyme FamilyKnown Hydroxylation Positions on Steroids
BacillusCytochrome P450 (e.g., CYP106A2)15β, 11α, 9α, 6β
StreptomycesCytochrome P450Various, including 2α and 16α
NocardiaCytochrome P450 (e.g., CYP154C5)16α
AspergillusCytochrome P45011α
ThamnidiumCytochrome P450 (e.g., CYP5312A4)14α

Advanced Biocatalyst Design through Synthetic Biology and Metabolic Engineering

Once novel enzymes are discovered, or existing ones are selected, synthetic biology and metabolic engineering offer powerful tools to enhance their performance and optimize the host organism for efficient 15β-hydroxytestosterone production. lbl.govnih.govresearchgate.net These approaches involve the rational design and construction of biological parts, devices, and systems for a specific purpose.

Protein Engineering: Techniques such as rational design and directed evolution are being employed to improve the catalytic efficiency, selectivity, and stability of steroid hydroxylases. researchgate.netresearchgate.netasm.org Rational design involves making specific changes to the enzyme's amino acid sequence based on its three-dimensional structure and known structure-function relationships. asm.org Directed evolution, on the other hand, mimics the process of natural selection in the laboratory to generate enzyme variants with desired properties through iterative rounds of mutation and screening. For example, variants of the self-sufficient CYP450 BM3 from Bacillus megaterium have been engineered to exhibit high activity for testosterone hydroxylation. researchgate.net

Metabolic Engineering of Host Organisms: The choice of the microbial host is critical for a successful biotransformation process. Escherichia coli is a commonly used host due to its well-characterized genetics and rapid growth. researchgate.net However, its outer membrane can be a barrier to the uptake of hydrophobic substrates like testosterone. frontiersin.org Metabolic engineering strategies are being developed to overcome this limitation, such as the co-expression of outer membrane proteins like AlkL to facilitate steroid transport. frontiersin.org

Furthermore, metabolic engineering can be used to:

Enhance Cofactor Regeneration: Steroid hydroxylation by CYPs is a cofactor-dependent process, typically requiring NADPH. Engineering the host's central metabolism to increase the intracellular supply of NADPH can significantly boost the efficiency of the biotransformation.

Eliminate Competing Pathways: Knocking out genes responsible for unwanted side reactions or the degradation of the product can improve the yield and purity of 15β-hydroxytestosterone.

Improve Host Tolerance: High concentrations of steroids can be toxic to microbial cells. Engineering the host to be more tolerant to both the substrate and the product can lead to higher product titers.

Table 2: Strategies for Advanced Biocatalyst Design

StrategyApproachObjective
Protein Engineering Rational DesignImprove enzyme activity and selectivity based on structural information.
Directed EvolutionGenerate enzyme variants with desired properties through random mutagenesis and screening.
Metabolic Engineering Host ModificationEnhance substrate uptake, cofactor regeneration, and product tolerance.
Pathway EngineeringEliminate byproduct formation and redirect metabolic flux towards the desired product.

Integration of Multi-Omics Data for Systems-Level Understanding of Steroid Biotransformation

A holistic, systems-level understanding of the complex biological processes involved in steroid biotransformation is crucial for rational and effective engineering of microbial cell factories. nih.gov The integration of multiple "omics" disciplines – genomics, transcriptomics, proteomics, and metabolomics – provides a comprehensive view of the cellular machinery and its response to the biotransformation process. bioscientifica.comnih.govmedrxiv.org

Genomics: The sequencing of microbial genomes provides the blueprint of the organism's metabolic potential, allowing for the identification of genes encoding steroid-modifying enzymes and other relevant proteins. asm.org

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can understand how gene expression changes in response to the presence of testosterone or during the biotransformation process. semanticscholar.orgnih.gov This can reveal regulatory networks and identify genes that are up- or down-regulated, providing clues for metabolic engineering targets. semanticscholar.org

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. semanticscholar.orgnih.gov By comparing the proteome of the microbial host under different conditions, researchers can identify the key enzymes and proteins that are actively involved in 15β-hydroxytestosterone production. semanticscholar.org

Metabolomics: Metabolomics is the comprehensive analysis of all metabolites within a biological system. nih.gov This approach can be used to track the flow of carbon through metabolic pathways, identify bottlenecks in the production process, and discover novel intermediates and byproducts. nih.gov

By integrating these multi-omics datasets, researchers can construct detailed metabolic models of the host organism. bioscientifica.com These models can then be used to simulate the effects of genetic modifications and predict the optimal strategies for improving 15β-hydroxytestosterone production. This data-driven approach moves beyond trial-and-error methods and enables a more targeted and efficient engineering of microbial biocatalysts. The ultimate goal is to create a robust and predictable biological system for the industrial-scale synthesis of this valuable steroid.

Q & A

Q. What are the standard methodologies for detecting and quantifying 15β-Hydroxytestosterone in biological samples?

  • Methodological Answer : Detection typically involves immunoassays (e.g., ELISA) or chromatographic techniques (LC-MS/MS). For ELISA, cross-reactivity with structurally similar steroids (e.g., testosterone, DHT) must be minimized by validating antibody specificity . LC-MS/MS offers higher specificity by isolating molecular ions and fragment patterns, but requires rigorous calibration with deuterated internal standards to account for matrix effects . Preprocessing steps (e.g., solid-phase extraction) are critical to remove interfering lipids or proteins .

Q. How should researchers design experiments to study 15β-Hydroxytestosterone’s physiological roles?

  • Methodological Answer : Experimental design should include:
  • Controlled Variables : Age, sex, and hormonal status of model organisms (e.g., rodents), as endogenous androgen levels vary significantly .
  • Dosage Considerations : Dose-response studies to differentiate physiological vs. pharmacological effects. Subcutaneous administration is common to mimic endogenous secretion .
  • Endpoint Selection : Measure downstream biomarkers (e.g., prostate-specific antigen in males) alongside direct hormone quantification .

Q. What are the best practices for synthesizing and characterizing 15β-Hydroxytestosterone in vitro?

  • Methodological Answer : Synthesis via microbial biotransformation (e.g., using Corynebacterium spp.) is preferred for stereoselective hydroxylation at the 15β position. Post-synthesis, characterize purity via HPLC-UV (≥95% purity) and confirm structure using 1^1H/13^13C NMR, emphasizing the 15β-OH proton’s unique chemical shift (~1.8–2.1 ppm) . Elemental analysis (C, H, O) is mandatory for novel derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of 15β-Hydroxytestosterone?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:
  • Receptor Source : Use recombinant human androgen receptors (AR) to avoid species-specific variations .
  • Competitive Binding Assays : Include reference ligands (e.g., DHT) and validate results with AR-negative control cells.
  • Data Normalization : Express binding affinity relative to DHT (100%) to enable cross-study comparisons . Statistical tests (e.g., ANOVA with post-hoc correction) should account for batch effects .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships of 15β-Hydroxytestosterone?

  • Methodological Answer :
  • Non-Parametric Models : Use sigmoidal curve-fitting (e.g., four-parameter logistic regression) for EC50/IC50 estimation.
  • Bayesian Hierarchical Models : Incorporate prior data on androgen potency to improve parameter estimates in underpowered studies .
  • Sensitivity Analysis : Test robustness against outliers using bootstrapping or Monte Carlo simulations .

Q. How can researchers address challenges in synthesizing 15β-Hydroxytestosterone derivatives with high enantiomeric purity?

  • Methodological Answer :
  • Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or enzymatic catalysis (e.g., cytochrome P450 mutants) to control stereochemistry .
  • Purification : Use chiral stationary-phase HPLC with polar organic modifiers (e.g., acetonitrile/ethanol gradients) .
  • Purity Validation : Combine circular dichroism spectroscopy and X-ray crystallography to confirm enantiomeric excess (>99%) .

Data Interpretation & Reproducibility

Q. What strategies ensure reproducibility in studies investigating 15β-Hydroxytestosterone’s metabolic pathways?

  • Methodological Answer :
  • Open Protocols : Publish detailed LC-MS/MS parameters (e.g., collision energies, ion transitions) and raw data in repositories like MetaboLights .
  • Inter-Laboratory Validation : Collaborate with independent labs to replicate key findings using harmonized SOPs .
  • Negative Controls : Include androgen-depleted serum or AR-knockout models to confirm assay specificity .

Q. How should researchers handle conflicting data on 15β-Hydroxytestosterone’s role in androgen-sensitive cancers?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from heterogeneous studies (e.g., differing cancer subtypes, AR isoforms) using random-effects models .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and chromatin immunoprecipitation (ChIP-seq) to identify direct vs. indirect AR targets .
  • Confounder Adjustment : Use multivariate regression to control for variables like PSA levels or prior hormone therapy .

Synthesis of Key Methodological Guidelines

  • Experimental Design : Prioritize hypothesis-driven frameworks with pre-registered protocols (e.g., OSF) to reduce bias .
  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data and code .
  • Advanced Analytics : Leverage machine learning (e.g., QSAR models) to predict 15β-Hydroxytestosterone derivatives’ bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.